Dipropyleneglycol methyl ether acetate

Description

Contextualization of Glycol Ethers in Contemporary Scientific Applications

Glycol ethers are a broad class of organic solvents derived from ethylene (B1197577) oxide or propylene (B89431) oxide. alliancechemical.com Their defining characteristic is the presence of both an ether and an alcohol functional group within the same molecule, which makes them amphipathic, meaning they can dissolve both water-soluble (hydrophilic) and oil-soluble (hydrophobic) substances. alliancechemical.comresearchgate.net This dual solubility makes them highly versatile and valuable in numerous scientific and industrial applications. alliancechemical.comnih.gov

In contemporary research, glycol ethers are utilized across various fields. They are fundamental components in the formulation of coatings, inks, adhesives, and cleaning agents. alliancechemical.comtaylorandfrancis.com Their ability to control viscosity, improve flow and leveling, and act as a coupling agent is critical in these applications. alliancechemical.com For instance, in the manufacturing of paints and coatings, glycol ethers help to ensure a smooth, uniform finish. taylorandfrancis.com

The family of glycol ethers is generally categorized into two main series: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol. researchgate.net Historically, research has indicated that P-series glycol ethers, such as Dipropyleneglycol methyl ether acetate (B1210297), tend to exhibit a different toxicological profile than their E-series counterparts. researchgate.netnih.gov This has led to a shift in usage patterns, with P-series derivatives often being favored in product formulations. nih.gov

Scientific inquiry into glycol ethers has been extensive, with a significant body of research dedicated to understanding their chemical behavior, applications, and environmental fate. glycol-ethers.euepa.gov They are used as solvents in chemical synthesis, as intermediates in the production of other chemicals, and as components in complex formulations like hydraulic brake fluids and cosmetic products. atamanchemicals.comchemicalbook.com The ongoing study of these compounds aims to optimize their performance in various applications while ensuring their responsible use. glycol-ethers.eu

Research Trajectory of Dipropyleneglycol Methyl Ether Acetate

The research trajectory of this compound (DPMA) is closely linked to the evolution of the solvents industry and the increasing demand for high-performance, specialized chemical products. As a P-series glycol ether, its development has benefited from the broader research into this class of compounds.

Early research and application development focused on its excellent solvency characteristics. DPMA was identified as a powerful solvent for a wide range of resins, including acrylics, epoxies, alkyds, and polyesters, which established its utility in the coatings and printing ink industries. atamanchemicals.com Its moderate evaporation rate and good coalescing ability made it a suitable "tailing solvent," which helps to prevent film defects during the final stages of drying in high-temperature curing processes. atamanchemicals.comtaylorandfrancis.com

More recent research has focused on optimizing the synthesis of DPMA to improve efficiency and sustainability. One notable area of investigation is the use of solid acid catalysts for the esterification of dipropylene glycol methyl ether (DPM) with acetic acid. google.com A patented method describes a continuous production process using a fixed-bed reactor, which simplifies operation, increases production efficiency, and reduces waste compared to traditional batch processes. google.com This reflects a broader trend in chemical manufacturing towards greener and more cost-effective production methods.

Furthermore, academic and industrial research continues to explore new applications for DPMA. For example, it has been investigated for use as a solvent in the preparation of electrically conductive adhesives and as an additive in solvent inks for specialized printing applications. sigmaaldrich.com In vivo, DPMA is known to rapidly hydrolyze to dipropylene glycol methyl ether (DPM), meaning its biological effects are expected to be the same as those of DPM. atamanchemicals.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound (DPMA) is driven by several key objectives aimed at understanding and optimizing its use in various applications. The scope of this research is multifaceted, encompassing its synthesis, physical and chemical properties, and its functional performance as a solvent and coalescing agent.

A primary objective of academic research is the development of more efficient and environmentally benign synthesis routes. Studies have focused on reaction kinetics, exploring the effects of temperature, reactant ratios, and catalyst types on the esterification process that produces DPMA. mdpi.com For example, research using heterogeneous catalysts like Amberlyst-15 aims to create a more streamlined purification process compared to methods using homogeneous catalysts. mdpi.com The goal is to maximize yield and purity while minimizing energy consumption and waste generation. google.commdpi.com

Another key area of inquiry is the precise characterization of DPMA's physical and chemical properties. This includes detailed measurements of its solvency power with various polymers, its evaporation rate under different conditions, and its viscosity-modifying effects in formulations. atamanchemicals.com This fundamental data is crucial for formulators in the paint, ink, and cleaning industries to predict and control the performance of their products. archivemarketresearch.com

Furthermore, research aims to expand the application range of DPMA. This involves investigating its performance in novel formulations and advanced materials. For instance, its use as a solvent for specialty resins or in the production of electronic components are areas of active interest. atamanchemicals.comsigmaaldrich.com The objective is to leverage its unique properties, such as low odor, low viscosity, and good coupling ability, to meet the demands of new technologies and markets. atamanchemicals.com The market for DPMA is projected to continue growing, driven by its use in high-performance coatings, inks, and cleaners. archivemarketresearch.com

Structure

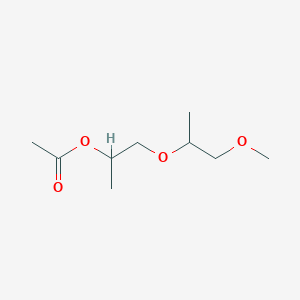

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVARTIQQDZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858784 | |

| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

212484-39-4, 88917-22-0 | |

| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPG-2 methyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PPG-2 METHYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Dipropyleneglycol Methyl Ether Acetate

Established Synthetic Pathways and Process Optimizations

The industrial production of Dipropyleneglycol methyl ether acetate (B1210297) is typically a two-stage process. First, the glycol ether backbone is synthesized, which is then followed by an esterification reaction to form the final acetate product.

Esterification Reactions for Acetate Formation

The final step in producing Dipropyleneglycol methyl ether acetate is the esterification of its precursor, Dipropylene glycol methyl ether (DPM). This reaction involves the combination of DPM with an acid, most commonly acetic acid, to form the ester DPMA and water as a byproduct. google.comatamanchemicals.com The general chemical equation for this equilibrium reaction is:

CH₃(OCH₂CH(CH₃))₂OH + CH₃COOH ⇌ CH₃(OCH₂CH(CH₃))₂OCOCH₃ + H₂O (Dipropylene glycol methyl ether + Acetic Acid ⇌ Dipropylene glycol methyl ether acetate + Water)

To drive the reaction toward the product side and achieve high yields, the water generated is continuously removed from the reaction mixture, often through azeotropic distillation. google.com The process typically requires a catalyst to achieve practical reaction rates. Following the reaction, the crude product undergoes distillation to separate the pure this compound from unreacted raw materials and the catalyst. google.com

Etherification Strategies for Glycol Ether Backbone Synthesis

The essential precursor, Dipropylene glycol methyl ether (DPM), is synthesized through the etherification of propylene (B89431) oxide with methanol. atamanchemicals.comatamankimya.com This process can also generate other related substances, such as Propylene glycol methyl ether (PGME) and Tripropylene glycol methyl ether. google.com The reaction is typically carried out in the presence of a catalyst. atamankimya.com

One specific method involves using the byproducts from PGME production as a starting material. In this approach, the tower bottoms remaining after the primary extraction of PGME are reacted with additional propylene oxide in the presence of a strong basic catalyst to yield DPM. google.com The resulting product mixture is then purified through rectification to isolate the Dipropylene glycol methyl ether. google.com The commercial product of DPM is generally a mixture of four isomers. atamanchemicals.comepa.gov

Novel Approaches in this compound Synthesis

Recent research has focused on improving the efficiency and environmental footprint of DPMA production, primarily through the development of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in this compound Production (e.g., Solid Acid Catalysts, Ion-Exchange Resins)

While traditional synthesis can use homogeneous acid catalysts like sulfuric acid, these pose challenges in separation, purification, and waste generation. mdpi.com Modern approaches increasingly favor heterogeneous solid catalysts, which are more easily separated from the reaction products and can be reused, simplifying the process and reducing environmental impact. mdpi.com

Solid Acid Catalysts: A method has been developed for the continuous production of DPMA using a solid acid catalyst in a fixed-bed reactor. google.com This process operates at temperatures between 70°C and 150°C and allows for the unreacted materials to be easily recovered and recycled. google.com Research on the closely related compound Propylene Glycol Methyl Ether Acetate (PGMEA) provides further insight into the efficacy of solid catalysts. In one study, a continuous liquid-phase esterification process for PGMEA utilized a solid acid catalyst that demonstrated high stability over a 620-hour test with no significant deactivation. researchgate.net

Ion-Exchange Resins: Ion-exchange resins, such as Amberlyst-15, have been studied as effective and stable solid catalysts for glycol ether acetate synthesis. mdpi.com Amberlyst-15 is noted for its physical, thermal, and chemical stability, making it a suitable option for industrial applications. mdpi.com Kinetic studies on PGMEA synthesis using Amberlyst-15 show a clear dependence of reaction rate on temperature, with higher temperatures leading to a faster approach to equilibrium. mdpi.com The molar ratio of reactants also significantly affects the conversion rate. mdpi.com

Research Findings on PGMEA Synthesis with Heterogeneous Catalysts

The following tables, based on research into PGMEA synthesis, illustrate the performance of heterogeneous catalysts under various conditions. These findings are considered analogous to the synthesis of DPMA.

Table 1: Effect of Temperature on Reaction Time to Reach Equilibrium for PGMEA Synthesis This table shows the time required to approach equilibrium at different temperatures using an Amberlyst-15 catalyst with a 1:1 molar ratio of reactants.

| Temperature (°C) | Approximate Time to Reach Equilibrium (hours) |

| 60 | > 20 |

| 70 | ~15 |

| 80 | ~10 |

| 90 | ~5 |

| 100 | < 5 |

Data sourced from kinetic studies on PGMEA synthesis. mdpi.com

Table 2: Optimized Conditions for Continuous PGMEA Synthesis This table presents the optimized parameters for a continuous liquid-phase esterification process using a solid acid catalyst.

| Parameter | Optimized Value |

| Molar Ratio (Acetic Acid : PGME) | 3:1 |

| Liquid Hourly Space Velocity (LHSV) | 4 - 10 h⁻¹ |

| Reaction Temperature | 363 - 383 K (90 - 110 °C) |

| PGME Conversion | > 70% |

| PGMEA Selectivity | > 96% |

Data sourced from a continuous process development study for PGMEA. researchgate.net

Green Chemistry Principles in this compound Synthesis

The shift towards more environmentally benign manufacturing processes is evident in DPMA synthesis. The adoption of green chemistry principles aims to reduce waste, improve energy efficiency, and enhance safety.

Key developments include:

Continuous Production: Moving from batch processing to continuous flow systems, such as fixed-bed reactors, significantly improves production efficiency, reduces operational costs, and minimizes waste. google.com

Heterogeneous Catalysis: The use of solid acid catalysts and ion-exchange resins is a cornerstone of green synthesis for DPMA. google.commdpi.com These catalysts are easily recoverable and reusable, which eliminates the need for neutralization steps associated with liquid acid catalysts and reduces the generation of solid pollutants and wastewater. google.commdpi.com

Functional Derivatization of this compound Analogues

While direct functional derivatization of this compound is not extensively detailed in the surveyed literature, its precursor, Dipropylene glycol methyl ether (DPM), possesses reactive functional groups that allow for the synthesis of various analogues. The DPM molecule contains both ether linkages and a terminal hydroxyl group. atamanchemicals.com

The hydroxyl group is the primary site for chemical reactions, allowing DPM to behave as a typical alcohol. It can react with:

Acids: To form a variety of esters other than the acetate. atamanchemicals.com

Oxidizing agents: To potentially form corresponding aldehydes or carboxylic acids. atamanchemicals.com

Aldehydes: To form acetals. atamanchemicals.com

Alkali metals: To form alkoxides. atamanchemicals.com

These reactions allow for the creation of a family of molecules with modified properties based on the DPM backbone, which could be useful for a range of industrial applications.

Synthesis of Modified Dipropylene Glycol Methyl Ether Acetate Structures

The synthesis of dipropylene glycol methyl ether acetate itself is primarily achieved through the esterification of dipropylene glycol methyl ether (DPM) with acetic acid. google.com This reaction can be catalyzed by both homogeneous mineral acids and heterogeneous solid acid catalysts. google.com Another route is transesterification, which involves the reaction of DPM with another ester, such as methyl acetate, in the presence of a catalyst. libretexts.org

The modification of the dipropylene glycol methyl ether acetate structure to create derivatives with tailored properties is an area of significant chemical interest. These modifications can be broadly categorized into two main approaches: alteration of the ether linkage and modification of the ester group.

Modification of the Ether Linkage:

The core dipropylene glycol methyl ether structure can be altered to yield a variety of derivatives. For instance, instead of a methyl group, other alkyl groups can be introduced. A patented method describes the synthesis of dipropylene glycol methyl propyl ether, where dipropylene glycol monomethyl ether is reacted with chloropropane or bromopropane in the presence of an organic or inorganic base. google.com This reaction proceeds via a Williamson ether synthesis-type mechanism, where the hydroxyl group of DPM is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.

Modification of the Ester Group:

The acetate group in DPMA can be replaced with other carboxylate groups to fine-tune the properties of the resulting molecule. This is typically achieved by reacting dipropylene glycol methyl ether with different carboxylic acids or their derivatives. For example, a new methacrylate (B99206) monomer, di(propylene glycol) methyl ether methacrylate (diPGMA), was synthesized via an esterification reaction between dipropylene glycol monomethyl ether and methacryloyl chloride. rsc.org This reaction was catalyzed by triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. rsc.org The resulting monomer contains a polymerizable methacrylate group, opening up possibilities for its use in the synthesis of polymers with unique properties.

The general reactivity of the hydroxyl group in glycol ethers allows for esterification with a wide range of carboxylic acids, acid chlorides, or anhydrides to produce the corresponding esters. sigmaaldrich.cn This flexibility enables the synthesis of a library of dipropylene glycol methyl ether esters with varying chain lengths and functionalities in the ester group.

Interactive Table: Synthesis of Modified Dipropylene Glycol Methyl Ether Derivatives

| Derivative Name | Precursors | Catalyst/Reagents | Reaction Type | Reference |

| Dipropylene Glycol Methyl Propyl Ether | Dipropylene glycol monomethyl ether, Chloropropane/Bromopropane | Organic/Inorganic Base | Williamson Ether Synthesis | google.com |

| Di(propylene glycol) Methyl Ether Methacrylate | Dipropylene glycol monomethyl ether, Methacryloyl chloride | Triethylamine | Esterification | rsc.org |

| Dipropylene Glycol Dipropyl Ether | Dipropylene glycol monopropyl ether, N-propyl bromide | Phosphotungstic acid quaternary ammonium (B1175870) salt | Etherification | google.com |

Investigation of Structure-Activity Relationships in Dipropylene Glycol Methyl Ether Acetate Derivatives

The performance of dipropylene glycol methyl ether acetate and its derivatives in various applications is intrinsically linked to their molecular structure. Understanding the relationship between chemical structure and functional properties is crucial for designing new molecules with enhanced performance characteristics for specific applications, such as coatings, cleaners, and solvents. Key properties influenced by structural modifications include solvency, evaporation rate, viscosity, and coalescing efficiency.

Impact of Alkyl Chain Length and Propylene Glycol Units:

Research on polypropylene (B1209903) glycol alkyl ethers, a class of compounds closely related to DPMA derivatives, has demonstrated a clear correlation between molecular structure and physical properties. A study on the effect of polypropylene glycol alkyl ethers on bubble rise velocity, a property relevant to their use as frothers in mineral processing, showed that both the length of the alkyl chain and the number of propylene oxide (PO) units significantly influence their performance. researchgate.net It was found that increasing either the alkyl chain length or the number of PO units leads to a decrease in the concentration required to achieve a minimum bubble velocity, indicating increased surface activity. researchgate.net This is attributed to increased chain-chain interactions and a higher density of ether linkages, which enhance the molecule's ability to pack at interfaces. researchgate.net

This principle can be extended to DPMA derivatives. For example, increasing the length of the alkyl chain in the ether or ester group would be expected to increase the hydrophobicity of the molecule, which would, in turn, affect its solubility in different media and its performance as a coalescing agent in waterborne coatings.

Influence on Coating Properties:

In the coatings industry, glycol ether esters are valued for their ability to improve film formation, flow, and leveling. rsc.org The evaporation rate of the solvent is a critical parameter, and it is directly influenced by the molecular structure. noaa.gov Generally, increasing the molecular weight of the glycol ether ester, for instance by using a longer chain carboxylic acid for the esterification of DPM, will decrease the evaporation rate and increase the boiling point. noaa.gov

The coalescing efficiency of a solvent, which is its ability to aid in the formation of a continuous film from a polymer dispersion, is also a key performance metric. rsc.org Low water solubility is often preferred for coalescing agents to ensure they are concentrated at the polymer particles. rsc.org Therefore, modifying the DPMA structure to increase its hydrophobicity, for example by using a longer chain fatty acid to create the ester, could enhance its coalescing efficiency.

The following table presents data on the physical properties of various propylene glycol ether esters, illustrating the effect of structural changes on key performance indicators.

Interactive Table: Structure-Property Relationships of Propylene Glycol Ether Esters

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Evaporation Rate (n-BuAc=1) | Water Solubility (g/100mL) |

| Propylene Glycol Methyl Ether Acetate (PGMEA) | C6H12O3 | 132.16 | 146 | 0.3 | 23.0 wikipedia.org |

| Dipropylene Glycol Methyl Ether Acetate (DPMA) | C9H18O4 | 190.2 | 209 | 0.015 | 16.0 google.com |

| Propylene Glycol n-Butyl Ether Acetate | C9H18O3 | 174.24 | 191 | 0.06 | 3.4 |

| Dipropylene Glycol n-Butyl Ether Acetate | C12H24O4 | 232.32 | 245 | 0.005 | 4.0 |

Note: Data for Propylene Glycol n-Butyl Ether Acetate and Dipropylene Glycol n-Butyl Ether Acetate are representative values for this class of compounds and are included for comparative purposes.

The data clearly shows that as the number of propylene glycol units increases from one (in PGMEA) to two (in DPMA), the molar mass and boiling point increase, while the evaporation rate and water solubility decrease. Similarly, changing the ether group from methyl to butyl (comparing PGMEA to Propylene Glycol n-Butyl Ether Acetate) also leads to a decrease in water solubility and evaporation rate, highlighting the impact of the alkyl group size on these properties. These structure-activity relationships are fundamental to the selection and design of glycol ether esters for specific industrial applications.

Molecular Interactions and Solution Thermodynamics of Dipropyleneglycol Methyl Ether Acetate

Solute-Solvent Interactions in Dipropyleneglycol Methyl Ether Acetate (B1210297) Systems

The solvency characteristics of DPMA are defined by a combination of hydrogen bonding, dipole-dipole forces, and van der Waals (dispersion) forces. These interactions are quantitatively described by Hansen Solubility Parameters (HSP), which separate the total cohesion energy of a substance into three components: a dispersion parameter (δd), a polar parameter (δp), and a hydrogen bonding parameter (δh).

| Parameter | Value (J/cm³)½ | Interaction Type |

|---|---|---|

| Dispersion (δd) | 16.3 | Van der Waals Forces |

| Polar (δp) | 4.9 | Dipole-Dipole Interactions |

| Hydrogen Bonding (δh) | 8.0 | Hydrogen Bonding |

Data sourced from Smolecule smolecule.com.

The molecular structure of this compound lacks a hydrogen atom bonded to a highly electronegative atom, such as oxygen. Consequently, DPMA cannot act as a hydrogen bond donor. nih.gov However, the oxygen atoms within its two ether linkages and two oxygen atoms in the ester group can function as hydrogen bond acceptors. nih.gov This allows DPMA to form hydrogen bonds with protic solvents (e.g., water, alcohols).

The capacity for these interactions is quantified by its Hansen hydrogen bonding parameter (δh) of 8.0 (J/cm³)½. smolecule.com While it cannot form a hydrogen-bonded network by itself, its ability to accept hydrogen bonds is a key factor in its solubility behavior, including its limited miscibility with water. smolecule.commonumentchemical.com

Additionally, the presence of polar ether (C-O-C) and ester (-COO-) functional groups creates an uneven distribution of charge across the DPMA molecule, resulting in a permanent molecular dipole. This leads to dipole-dipole interactions between DPMA molecules and with other polar solute or solvent molecules. The Hansen polar parameter (δp) for DPMA is 4.9 (J/cm³)½, which indicates moderate dipole-dipole interactions. smolecule.com These combined forces give DPMA its strong solvency for a variety of resins, including acrylics, epoxies, alkyds, and polyesters. atamanchemicals.com

Phase Equilibria and Solution Behavior of this compound

The phase behavior of mixtures containing DPMA is critical for its industrial applications, such as in coatings and cleaning agents. atamanchemicals.com This behavior is described by vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE).

Detailed experimental isobaric or isothermal vapor-liquid equilibrium data for binary or multicomponent systems containing this compound are not extensively available in the surveyed literature. However, studies on structurally related compounds, such as its precursor dipropylene glycol methyl ether (DPM) and its shorter-chain analogue propylene (B89431) glycol methyl ether acetate (PGMEA), are common. researchgate.netdocumentsdelivered.compsecommunity.org

For these related systems, VLE data are typically measured using equipment like modified Rogalski-Malanoski equilibrium stills. researchgate.net The experimental data are then correlated using thermodynamic models for liquid activity coefficients, such as the Non-Random Two-Liquid (NRTL) model or the UNIQUAC model, to describe deviations from ideal behavior. researchgate.netpsecommunity.orgepa.gov These models are essential for the design and simulation of distillation processes used in production and purification. psecommunity.org

Similar to VLE, specific experimental liquid-liquid equilibrium data for DPMA are sparse. However, its solubility behavior indicates its potential for forming multiphase systems. DPMA has limited solubility in water, with a reported value of 16 wt% at 20°C. monumentchemical.com This limited miscibility suggests that a DPMA-water system will separate into two liquid phases (an organic-rich phase and a water-rich phase) above this concentration, thus exhibiting LLE.

Research on analogous compounds provides insight into how such systems are characterized. For instance, multiphase equilibria, including vapor-liquid-liquid equilibrium (VLLE), have been measured for the water + PGMEA system. epa.gov Furthermore, computational methods like molecular dynamics have been employed to determine the LLE of dipropylene glycol dimethyl ether with water. researchgate.net These studies often use thermodynamic models like NRTL or UNIQUAC to correlate the experimental data, which is crucial for designing liquid-liquid extraction processes. epa.gov

Theoretical and Computational Chemistry Approaches to this compound

While comprehensive theoretical and computational studies focused specifically on this compound are limited, research on related glycol ethers and their derivatives illustrates the methods used to understand their molecular behavior. These approaches provide insights into properties and interactions at an atomic level.

For example, molecular dynamics (MD) simulations have been used to determine the liquid-liquid equilibria of dipropylene glycol dimethyl ether and water by developing new force fields for the ether. researchgate.net Hybrid modeling approaches that combine the Conductor-like Screening Model for Realistic Solvents (COSMO-SAC) with classical MD have been proposed to investigate the phase behavior of systems containing conformationally flexible molecules like alkylene glycol derivatives. researchgate.net For the synthesis of the related PGMEA, process simulations using kinetic parameters derived from batch reactions are employed to design and optimize reactor systems. mdpi.com

Although detailed simulations on DPMA are not widely published, predictive models based on its structure are available. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for different DPMA adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.12779 | 143.7 |

| [M+Na]+ | 213.10973 | 149.3 |

| [M+K]+ | 229.08367 | 151.1 |

| [M+NH4]+ | 208.15433 | 163.3 |

Data sourced from PubChemLite, calculated using CCSbase uni.lu.

Molecular Dynamics Simulations of this compound

MD simulations of analogous systems, such as ethylene (B1197577) glycol and other glycol ethers, have been performed to understand their hydrogen-bond structures and conformational behavior in aqueous solutions. nih.govrsc.orgchemrxiv.org For DPGMEA, a similar approach would involve the development of a robust force field to accurately describe the intramolecular and intermolecular interactions. The General AMBER Force Field (GAFF) is a common choice for simulating organic molecules like glycol ethers. mdpi.com

A typical MD simulation setup would involve placing a number of DPGMEA molecules in a simulation box, often with a solvent like water, and solving Newton's equations of motion for each atom. nih.gov Such simulations, conducted under controlled temperature and pressure (NPT ensemble), can elucidate various properties. mdpi.com

Key Research Findings from Analogous Systems:

Hydrogen Bonding: MD simulations on ethylene glycol have been used to analyze the hydrogen-bond network, including the lifetime and structure of these bonds. nih.gov For DPGMEA, which has ether oxygens and an acetate group, simulations could reveal how these functional groups participate in hydrogen bonding with protic solvents or other DPGMEA molecules.

Conformational Analysis: The flexibility of the DPGMEA molecule allows for various conformations. MD simulations can predict the predominant dihedral angles and how they are influenced by the surrounding environment. For instance, studies on ethylene glycol have shown a preference for the gauche conformation in the liquid state. chemrxiv.orgresearchgate.net

Solvation Structure: Radial distribution functions (RDFs) can be calculated from MD trajectories to understand the solvation shell around a DPGMEA molecule. This provides information on the average distance and coordination number of solvent molecules around specific atoms of DPGMEA. nih.govresearchgate.net

Hypothetical Data Table from MD Simulations of DPGMEA:

The following table illustrates the type of data that could be generated from MD simulations of a DPGMEA-water binary mixture.

| Property | Simulated Value (Hypothetical) | Description |

| DPGMEA-Water H-Bond Lifetime | 1.5 ps | The average duration of a hydrogen bond between a DPGMEA molecule and a water molecule. |

| Coordination Number (O_ether...H_water) | 2.1 | The average number of water hydrogens in the first solvation shell of a DPGMEA ether oxygen. |

| O-C-C-O Dihedral Angle | 65° (gauche) | The most probable dihedral angle for the central backbone of the DPGMEA molecule in an aqueous solution. |

Density Functional Theory (DFT) Calculations for this compound Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating optimized geometries, interaction energies, and various spectroscopic properties. While specific DFT studies on DPGMEA are limited, research on similar propylene glycol ethers provides a framework for understanding the potential applications of this method. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide valuable insights into the thermodynamics and molecular-level interactions of DPGMEA systems. researchgate.net

Key Research Findings from Analogous Systems:

Intermolecular Interaction Energies: DFT can be used to calculate the binding energy between DPGMEA and other molecules, such as water or other solvent molecules. These calculations can help quantify the strength of hydrogen bonds and van der Waals interactions. For instance, DFT calculations on propylene glycol and acetonitrile systems have been used to determine the energy of hydrogen bond interactions. researchgate.net

Molecular Properties: DFT is employed to calculate various molecular properties, including dipole moments, which are crucial for understanding the polarity and solvent capabilities of DPGMEA. researchgate.net

Reaction Mechanisms: DFT can be utilized to study the mechanisms of chemical reactions involving DPGMEA, such as its hydrolysis. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energies.

Hypothetical Data Table from DFT Calculations on a DPGMEA-Water Dimer:

This table presents hypothetical data that could be obtained from DFT calculations on a DPGMEA-water complex.

| Property | Calculated Value (Hypothetical) | Description |

| Optimized H-Bond Distance (O_ether...H_water) | 1.95 Å | The equilibrium distance of the hydrogen bond between a DPGMEA ether oxygen and a water hydrogen in the optimized geometry of the dimer. |

| Interaction Energy | -22.5 kJ/mol | The energy released upon the formation of the DPGMEA-water dimer, indicating a stable interaction. |

| Dipole Moment of DPGMEA | 2.8 D | The calculated dipole moment of an isolated DPGMEA molecule, reflecting its overall polarity. |

Mechanistic Roles of Dipropyleneglycol Methyl Ether Acetate in Advanced Material Systems

Contributions to Film Formation and Polymer Rheology

Dipropyleneglycol methyl ether acetate (B1210297) (DPMA) is a high-performance industrial solvent recognized for its efficacy in advanced material systems, particularly in coatings, adhesives, and inks. Its distinct chemical structure, which includes both ether and ester functional groups, enables it to dissolve a wide array of polymer types, making it a versatile component in various formulations. The acetate group in DPMA "caps" the terminal hydroxyl group of its precursor, Dipropylene Glycol Methyl Ether (DPM), which reduces the compound's polarity and viscosity. This structural feature makes DPMA an excellent solvent choice for proton-sensitive systems like polyurethanes.

Coalescing Mechanisms in Coatings and Adhesives Research

In the realm of water-based paints and inks, DPMA functions as a coalescing agent, facilitating the fusion of polymer particles as the coating dries. This process is crucial for forming a continuous and durable film. The mechanism involves the temporary softening of polymer particles, which allows them to merge and form a cohesive film. specialchem.com

DPMA's role as a coalescing agent is particularly valued in waterborne emulsion systems due to its limited water solubility and slow evaporation rate. It provides good solvency for a multitude of resins, including acrylics, epoxies, alkyds, and polyesters. This broad compatibility makes it a suitable coalescing agent for various adhesives as well.

Key attributes of coalescing agents like DPMA in adhesives and sealants include:

Controlled evaporation rates specialchem.com

Compatibility with diverse polymer systems specialchem.com

Efficient promotion of film formation specialchem.com

Solvent Evaporation Kinetics and Film Morphology Development

The evaporation rate of a solvent is a critical parameter that influences the formation and final morphology of a polymer film. DPMA is characterized as a slow-evaporating solvent, a property that is advantageous in many coating applications. This slow evaporation rate allows for a longer "wet edge" time, which helps in achieving a smooth and uniform finish. riverlandtrading.com

The kinetics of solvent evaporation directly impact the development of film morphology. As the solvent evaporates, the polymer concentration increases, leading to the formation of a solid film. The rate at which this occurs can influence the final structure of the film. For instance, in spin-coating processes, the drying rate can affect the surface morphology of the resulting film, with the potential for wrinkled surfaces to form under certain conditions. mdpi.com The use of a slow-evaporating solvent like DPMA can help to mitigate such defects and promote the formation of a more uniform film.

The table below summarizes some of the key physical properties of DPMA that are relevant to its evaporation kinetics and role in film formation.

Table 1: Physical Properties of Dipropyleneglycol Methyl Ether Acetate

| Property | Value |

|---|---|

| Molecular Weight | 190.2 g/mol |

| Boiling Point | 208.9°C |

| Flash Point | 86°C |

| Vapor Pressure @ 20°C | 0.08 mmHg |

| Evaporation Rate (nBuAc = 1) | 0.015 |

| Solubility in Water @ 20°C | 16 wt% |

This data is compiled from publicly available information. monumentchemical.com

Interactions within Photoresist Formulations and Lithography

DPMA and its related compounds, such as Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA), are integral components in photoresist formulations used in the semiconductor industry for microlithography. google.comtandfonline.com Photoresists are light-sensitive materials used to form patterned coatings on a substrate.

Role in Resist Solubility and Development Processes

In photoresist formulations, DPMA acts as a solvent for the resin (e.g., novolak resins) and the photosensitizer (e.g., quinone diazide). google.com This ensures that the components are uniformly dissolved and can be applied as a thin, even film onto the substrate. google.com The choice of solvent can significantly affect the performance of the photoresist, including its photospeed and resolution. google.comgoogle.com

The development process in lithography involves the selective removal of either the exposed or unexposed portions of the photoresist film. The solubility of the resist in the developer solution is a key factor in this process. For Poly(methyl methacrylate) (PMMA), a common electron beam resist, solvent-based developers are required as it is not soluble in aqueous-alkaline developers. allresist.comallresist.com The composition of the developer, which can include solvents like DPMA, plays a crucial role in the development rate and the final quality of the patterned features. researchgate.net

Impact on Pattern Resolution and Line Edge Roughness

The ultimate goal of lithography is to produce high-resolution patterns with minimal defects. Line edge roughness (LER), which is the deviation of a feature edge from a straight line, is a critical issue in advanced lithography. lithoguru.com The choice of solvent in the photoresist formulation can influence LER.

Functional Medium in Nanomaterial Synthesis and Dispersion

DPMA also finds application as a functional medium in the synthesis and dispersion of nanomaterials. Its solvent properties make it suitable for dissolving precursors and stabilizing nanoparticles. For example, DPMA has been used in the preparation of stable dispersions of inorganic nanoparticles. google.com

The dispersion of nanoparticles in a liquid medium is a critical step in many applications. The choice of the dispersion medium can significantly affect the stability and properties of the nanoparticles. nih.govnih.gov Solvents like DPMA can be used to create stable dispersions of nanoparticles, such as zirconium dioxide (ZrO2), for use in various advanced materials. sigmaaldrich.com

The ability to form stable dispersions is essential for incorporating nanoparticles into larger systems, such as coatings or composites, to enhance their properties. The use of an appropriate solvent like DPMA can facilitate this process by ensuring a uniform distribution of the nanoparticles throughout the material.

Solvent-Assisted Exfoliation and Dispersion of Two-Dimensional Materials

The production of single- or few-layer two-dimensional (2D) materials is crucial for their application in advanced material systems. Liquid-phase exfoliation (LPE) has emerged as a promising technique for the scalable production of these materials, such as graphene and transition metal dichalcogenides (TMDs). The choice of solvent is a critical parameter in the LPE process, as it plays a key role in overcoming the van der Waals forces between the layers of the bulk material and in stabilizing the exfoliated nanosheets.

While solvents like N-methyl-2-pyrrolidone (NMP) have been extensively studied for LPE, the exploration of other solvents is an active area of research. This compound (DPMA) is a solvent with properties that suggest its potential utility in this application. Its efficacy in LPE is predicated on the principle of matching the surface energy of the solvent with that of the 2D material, a key factor for efficient exfoliation and stable dispersion. The mechanism of solvent-assisted exfoliation involves several steps where the solvent's properties are critical:

Intercalation and Swelling: The solvent molecules first need to penetrate the layers of the bulk material. The ability of a solvent to intercalate is influenced by its molecular size and its interaction with the material's surface.

Exfoliation: Energy input, typically through sonication or shear mixing, is then required to overcome the interlayer forces and separate the sheets. The solvent aids this process by reducing the energy required for exfoliation.

Stabilization: Once exfoliated, the nanosheets must be stabilized in the solvent to prevent re-aggregation. This is achieved through solvent-nanosheet interactions that create a repulsive barrier between the sheets.

The effectiveness of a solvent in LPE is often predicted by its Hansen solubility parameters (HSP), which describe the energy of dispersion, polar, and hydrogen bonding forces. A close match between the HSP of the solvent and the 2D material generally leads to better exfoliation and dispersion.

| Material/Solvent | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) |

|---|---|---|---|

| Graphene | 18.0 | 9.3 | 7.7 |

| MoS₂ | 18.1 | 11.6 | 10.5 |

| N-methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

While specific research on the mechanistic role of this compound in the exfoliation of 2D materials is limited, its chemical structure, possessing both ether and acetate functional groups, suggests it could offer a balance of polar and non-polar interactions beneficial for dispersing certain 2D materials. Further research is needed to determine its Hansen solubility parameters and to experimentally validate its performance in LPE.

Influence on Nanoparticle Growth and Morphology Control

The synthesis of nanoparticles with controlled size and shape is essential for their application in various fields, from catalysis to electronics. The solvent used in the synthesis process can have a profound impact on the nucleation, growth, and final morphology of the nanoparticles. This compound, as a solvent, can influence these processes through several mechanisms.

The role of the solvent in nanoparticle synthesis is multifaceted:

Precursor Solubility: The solvent must effectively dissolve the nanoparticle precursors to ensure a homogeneous reaction medium. The solubility of the precursors in DPMA will depend on their chemical nature and the temperature of the synthesis.

Control of Reaction Kinetics: The viscosity and polarity of the solvent can affect the diffusion of precursor molecules and the rate of the chemical reactions leading to nanoparticle formation. This, in turn, influences the rates of nucleation and growth.

Surface Passivation: The solvent molecules can adsorb onto the surface of the growing nanoparticles, a process known as capping or passivation. This can stabilize the nanoparticles, prevent their aggregation, and influence their growth kinetics and final morphology. The ether and acetate groups of DPMA can act as coordinating ligands to the nanoparticle surface.

Morphology Directing Agent: By selectively adsorbing to certain crystallographic faces of the growing nanoparticles, the solvent can direct their growth, leading to specific shapes such as nanorods, nanocubes, or nanowires.

A related compound, Propylene glycol methyl ether acetate (PGMEA), is known to be used as a solvent for the dispersion of pre-synthesized nanoparticles, such as zirconium dioxide (ZrO₂) nanoparticles. This suggests that glycol ether acetates can effectively interact with and stabilize metal oxide nanoparticle surfaces.

| Solvent Property | Influence on Nanoparticle Synthesis |

|---|---|

| Viscosity | Affects precursor diffusion and reaction rates. Higher viscosity can slow down growth and lead to smaller nanoparticles. |

| Polarity | Influences precursor solubility and the stability of charged intermediates. Can affect the choice of capping agents. |

| Coordinating Ability | Determines the strength of solvent-nanoparticle surface interactions, affecting growth kinetics and morphology. |

While detailed studies on the specific influence of this compound on nanoparticle growth and morphology control are not widely available, its physical and chemical properties suggest it could be a valuable solvent in this context. Its relatively high boiling point allows for a wide range of synthesis temperatures, and its dual functionality (ether and acetate groups) could provide a unique coordination environment at the nanoparticle surface. Experimental investigation is required to fully elucidate its mechanistic role in controlling nanoparticle synthesis.

Analytical Methodologies for Dipropyleneglycol Methyl Ether Acetate Quantification and Characterization

Chromatographic Techniques for Dipropyleneglycol Methyl Ether Acetate (B1210297) Analysis

Chromatographic methods are central to the analysis of DPGMEA, providing the necessary separation of the analyte from other components in a mixture. Gas chromatography, in particular, is widely utilized due to the volatility of DPGMEA.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively used technique for the trace analysis of DPGMEA. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. The commercial product of DPGMEA is typically a mixture of isomers, and GC is adept at separating these closely related compounds. gcms.cz

For the analysis of glycol ethers like DPGMEA, specialized capillary columns are often employed to achieve optimal separation. For instance, a cyano-based thin film column like the Rxi®-1301Sil MS can offer better resolution and faster analysis times compared to thicker film cyanopropylphenyl-type columns. add-tek.com An optimized GC-MS method using such a column can significantly reduce the analysis time, for example, to as little as 8 minutes, while still achieving baseline resolution of the DPGMEA isomers. add-tek.com

Sample preparation for GC-MS analysis of DPGMEA in air, such as in workplace environments, typically involves drawing a known volume of air through a solid sorbent tube. Anasorb 747 is a validated sorbent for the collection of DPGMEA. nih.gov Following sample collection, the analyte is desorbed from the sorbent using a suitable solvent mixture, such as 85:15 methylene chloride and methanol. nih.gov The resulting solution is then injected into the GC-MS system. Flame Ionization Detection (FID) is also a viable alternative for quantification following GC separation. nih.gov

The mass spectrometer detector identifies DPGMEA based on its characteristic mass spectrum, which is generated by the fragmentation of the molecule upon electron ionization. Even higher molecular weight P-series glycol ethers like DPGMEA tend not to produce abundant ions greater than 150 amu. add-tek.com For DPGMEA, some of the key mass-to-charge ratios (m/z) observed in its mass spectrum include a top peak at m/z 59, a second highest at m/z 43, and a third highest at m/z 73. sigmaaldrich.com The high sensitivity of MS allows for the detection and quantification of DPGMEA at very low concentrations.

Interactive Table: GC-MS Parameters for Glycol Ether Analysis Including DPGMEA

| Parameter | Description |

| Column Type | Rxi®-1301Sil MS (cyano-based thin film) |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Sample Collection | Anasorb 747 tube |

| Desorption Solvent | Methylene chloride/methanol (85:15 v/v) |

| Detection | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Analysis Time | As low as 8 minutes with optimized methods |

| Key Mass Fragments (m/z) | 59 (Top Peak), 43 (2nd Highest), 73 (3rd Highest) |

While gas chromatography is the predominant technique for the analysis of volatile compounds like Dipropyleneglycol methyl ether acetate, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for less volatile related compounds or when derivatization is employed. However, specific HPLC applications for the direct analysis of DPGMEA are not extensively documented in publicly available literature, suggesting it is a less common method for this particular analyte.

For other glycols, HPLC methods have been developed. For instance, propylene (B89431) glycol diacetate can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile and water with phosphoric acid. nih.gov For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. nih.gov Such a method could potentially be adapted for DPGMEA, although optimization would be necessary. The primary challenge in HPLC analysis of compounds like DPGMEA is detection, as they lack a strong chromophore for UV detection. Refractive index (RI) detection or evaporative light scattering detection (ELSD) are common alternatives for such analytes.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of DPGMEA and its isomers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

While a publicly available, fully assigned NMR spectrum for DPGMEA is not readily found, the expected chemical shifts can be predicted based on its structure, which includes methyl, methylene, and methine groups in ether and ester linkages. The ¹H NMR spectrum would show characteristic signals for the methyl protons of the acetate group, the methoxy group, and the propylene glycol backbone. The complexity of the spectrum would be influenced by the presence of multiple isomers.

For the related compound, propylene glycol methyl ether acetate (PGMEA), ¹H NMR and ¹³C NMR spectra are available and can provide insight into the expected signals for DPGMEA. researchgate.net The presence of the additional propylene glycol methyl ether unit in DPGMEA would result in a more complex spectrum with additional signals in the regions characteristic of ether linkages. A ¹³C NMR spectrum of DPGMEA is noted as being available from SpectraBase, which would be essential for confirming the carbon framework of the molecule and assessing its purity. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound, thereby confirming its identity and assessing its purity.

Infrared (IR) Spectroscopy: The IR spectrum of DPGMEA is characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. A vapor phase IR spectrum for DPGMEA is available in spectral databases. sigmaaldrich.com Analysis of related compounds like propylene glycol methyl ether acetate also shows these characteristic absorption bands. chemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for DPGMEA Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester and Ether) | Stretch | 1000 - 1300 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Advanced Detection and Monitoring in Complex Matrices

The detection and monitoring of this compound in complex matrices, such as consumer products, industrial formulations, and workplace air, often require advanced analytical approaches to achieve the necessary sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful in this regard.

The aforementioned GC-MS is a prime example of a hyphenated technique that is widely used for the analysis of DPGMEA in complex samples. It allows for the separation of DPGMEA from other volatile and semi-volatile compounds and its confident identification and quantification.

For workplace air monitoring, established methods from organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide robust procedures. These methods often involve sampling onto solid sorbent tubes followed by solvent desorption and analysis by GC with FID or MS detection. These methods have been validated for a range of glycol ethers, including DPGMEA.

Fourier Transform Infrared (FTIR) spectroscopy can also be employed for the monitoring of glycol ether vapors in air. FTIR gas analyzers can provide real-time or near-real-time measurements of airborne concentrations of specific compounds, which can be valuable for occupational exposure assessment.

For non-volatile matrices or when derivatization is feasible, LC-MS could be a powerful tool for the analysis of DPGMEA or its hydrolysis product, dipropylene glycol methyl ether. The combination of liquid chromatography for separation with the sensitivity and specificity of mass spectrometry allows for the analysis of complex liquid samples with minimal cleanup.

Online Monitoring of this compound in Industrial Streams

Real-time monitoring of chemical processes is essential for ensuring efficiency, product quality, and safety. Process Analytical Technology (PAT) provides a framework for innovative manufacturing through the timely measurement of critical quality and performance attributes of raw and in-process materials. nih.gov Several PAT tools are applicable for the online monitoring of DPMA in industrial streams.

Spectroscopic techniques are particularly well-suited for online analysis as they are non-destructive and can provide instantaneous feedback. Techniques such as online mass spectrometry (MS), mid-infrared (mid-IR), near-infrared (NIR), Raman, and UV-vis spectroscopy can monitor the concentration of reagents, intermediates, and products in real time. americanpharmaceuticalreview.com For instance, online mass spectrometry is ideal for measuring the composition of gas-phase samples and can be used to monitor distillation processes involving solvents like DPMA. americanpharmaceuticalreview.com These methods allow for rapid response times, high selectivity, and the ability to monitor multiple components simultaneously. americanpharmaceuticalreview.com

The implementation of PAT for a process involving DPMA would involve interfacing an analytical instrument directly with the process stream. Data collected from the instrument would be analyzed using multivariate analysis methods to extract meaningful information about the process, enabling real-time adjustments and control. researchgate.net This approach facilitates a deeper understanding of the process, leading to improved control, efficiency, and quality assurance. americanpharmaceuticalreview.comresearchgate.net

Table 1: Process Analytical Technology (PAT) for Online Monitoring

| Technology | Principle | Application in DPMA Monitoring | Advantages |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Real-time monitoring of solvent composition in gas streams or vacuum distillations. americanpharmaceuticalreview.com | High sensitivity, high selectivity, rapid response. americanpharmaceuticalreview.com |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, related to molecular vibrations. | Quantitative analysis of DPMA concentration in liquid process streams. | Non-destructive, rapid, can use fiber optics for remote sensing. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Monitoring reaction progress, identifying isomers, and quantifying DPMA in complex mixtures. | Minimal sample preparation, can be used with aqueous solutions. americanpharmaceuticalreview.com |

| Mid-Infrared (mid-IR) Spectroscopy | Measures the absorption of light corresponding to fundamental molecular vibrations. | Provides specific fingerprint information for identifying and quantifying DPMA and potential byproducts. | High specificity, rich chemical information. americanpharmaceuticalreview.com |

Environmental Sample Preparation and Analytical Challenges for this compound

The analysis of DPMA in environmental samples such as air, water, and soil presents a unique set of challenges, primarily related to the typically low concentrations of the analyte and the complexity of the sample matrix.

Air Sampling and Analysis: For air samples, a common method involves drawing a known volume of air through a solid sorbent tube, typically containing coconut shell charcoal, to adsorb the DPMA vapors. osha.govosha.gov The analytes are then desorbed in the laboratory using a suitable solvent, such as a mixture of methylene chloride and methanol. osha.govosha.gov The resulting solution is analyzed by gas chromatography (GC) with a flame ionization detector (FID). osha.govosha.gov A significant challenge with the acetate form of glycol ethers like DPMA is their susceptibility to hydrolysis after being adsorbed onto charcoal, which can lead to inaccurate quantification. osha.gov Therefore, samples should be refrigerated upon receipt and analyzed promptly to minimize this effect. osha.gov

Water and Soil Sample Analysis: Analysis in aqueous and solid matrices often requires an extraction step to isolate the DPMA from interfering compounds. Techniques like ultrasound-assisted extraction (UAE) and solid-phase extraction (SPE) are employed for this purpose. researchgate.netresearchgate.netresearchgate.net Following extraction, the analysis is typically performed using GC coupled with mass spectrometry (GC-MS), which provides both quantification and structural confirmation. researchgate.netresearchgate.net The use of a highly polar GC column can sometimes allow for direct analysis without a derivatization step, simplifying the sample preparation process. researchgate.net

A primary analytical challenge is overcoming matrix effects, where other components in the environmental sample can interfere with the detection of DPMA, either enhancing or suppressing the analytical signal. The commercial product of DPMA is a mixture of isomers, which can complicate chromatographic separation and quantification. europa.eu Furthermore, DPMA can rapidly hydrolyze in vivo and potentially in the environment to form dipropylene glycol methyl ether (DPM), meaning that analytical methods may need to target both the parent acetate and its hydrolysis product for a complete environmental assessment. europa.eu

Table 2: Analytical Methods for DPMA in Environmental Samples

| Analytical Step | Method | Matrix | Key Considerations & Challenges |

|---|---|---|---|

| Sampling | Adsorption on charcoal tubes | Air | Potential for hydrolysis of the acetate on the sorbent material. osha.gov Presence of other vapors can reduce collection capacity. osha.gov |

| Sample Preparation | Solvent Desorption | Air | Desorption efficiency can be variable. osha.gov Use of a drying agent may be necessary. osha.gov |

| Ultrasound-Assisted Extraction (UAE) | Cosmetics/Solids | Efficient and low-cost extraction with reduced solvent consumption. researchgate.net | |

| Solid-Phase Extraction (SPE) | Water | Effective for pre-concentration and cleanup of industrial wastewater samples. researchgate.net | |

| Analysis | Gas Chromatography-Flame Ionization Detection (GC-FID) | Air, Water, Soil | Good for quantification but less specific than MS. Potential for co-elution of isomers. osha.govcdc.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Provides high sensitivity and specificity for confirmation. Can distinguish between different glycol ethers. researchgate.netresearchgate.net | |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Can be used for the analysis of glycols and glycol ethers in drinking water matrices. epa.gov |

Environmental Fate and Mechanistic Degradation of Dipropyleneglycol Methyl Ether Acetate

Biodegradation Pathways and Microbial Metabolism of Dipropyleneglycol Methyl Ether Acetate (B1210297)

The microbial breakdown of Dipropyleneglycol methyl ether acetate begins with the cleavage of its ester bond, yielding DPGME and acetate. europa.eu Consequently, the biodegradation pathways of DPGMEA are intrinsically linked to the microbial metabolism of DPGME.

The primary route for the environmental dissipation of DPGMEA's main metabolite, DPGME, is through aerobic biodegradation. epa.gov Studies have shown that DPGME is readily biodegraded under aerobic conditions by various microorganisms. oecd.org For instance, research has demonstrated the assimilation of dipropyleneglycol monomethyl ether by Corynebacterium sp. 7, a bacterium known for utilizing polypropyleneglycols. nih.gov In contrast, anaerobic degradation is considered a minor pathway for the dissipation of DPGME, with the compound showing only slight degradation under anaerobic conditions. oecd.org The anaerobic decomposition of the related compound, propylene (B89431) glycol, proceeds via an initial disproportionation to form propionate and n-propanol. nih.gov

Table 1: Biodegradation of Dipropylene Glycol Methyl Ether (DPGME)

| Condition | Degradation Potential | Pathway Significance |

| Aerobic | Readily Biodegraded oecd.org | Major epa.gov |

| Anaerobic | Slightly Degraded oecd.org | Minor epa.govoecd.org |

Toxicokinetic studies show that DPGMEA is rapidly hydrolyzed in vivo to form DPGME and acetate. europa.eu The subsequent metabolism of DPGME has been investigated in male Fischer 344 rats. Following oral administration of DPGME, a significant portion is metabolized and excreted. The major metabolic pathways for DPGME include conjugation with glucuronic acid and sulfate, as well as hydrolysis of the methoxy group to form dipropylene glycol. oecd.org

Identified metabolites in the urine of animals administered DPGME include unchanged DPGME, propylene glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol. Additionally, sulfate and glucuronide conjugates of DPGME were also identified, indicating that conjugation is a significant metabolic route. oecd.org Studies on the structurally similar propylene glycol methyl ether acetate (PGMEA) confirm that it is also rapidly and extensively hydrolyzed to its corresponding glycol ether (PGME) in vivo, with a subsequent metabolite profile nearly identical to that of PGME. nih.gov

Table 2: Identified Metabolites of Dipropylene Glycol Methyl Ether (DPGME) Degradation

| Metabolite | Precursor Compound | Identification Source |

| Dipropylene glycol methyl ether (DPGME) | DPGMEA | In vivo hydrolysis europa.eu |

| Acetic acid | DPGMEA | In vivo hydrolysis europa.eu |

| Propylene glycol monomethyl ether (PGME) | DPGME | Animal studies |

| Dipropylene glycol | DPGME | Animal studies oecd.org |

| Propylene glycol | DPGME | Animal studies |

| Sulfate conjugates of DPGME | DPGME | Animal studies oecd.org |

| Glucuronide conjugates of DPGME | DPGME | Animal studies oecd.org |

Abiotic Transformation Processes of this compound

Abiotic processes, including photolysis and hydrolysis, contribute to the transformation of DPGMEA in the environment. Hydrolysis is a particularly significant initial step, while photolysis primarily affects the compound's persistence in the atmosphere.

Once volatilized into the atmosphere, the primary degradation mechanism for DPGME, the main metabolite of DPGMEA, is through photolytic reactions. The atmospheric half-life of DPGME is estimated to be short, ranging from 3.4 to 5.3 hours, due to its reaction with photochemically generated hydroxyl radicals. oecd.org This rapid degradation suggests that the compound does not persist for long periods in the air. epa.gov

In contrast, photolysis is not considered a significant degradation pathway for DPGME in aquatic environments or on soil surfaces. epa.gov Studies on the related compound, propylene glycol monomethyl ether acetate (PGMEA), in the gas phase have shown that it can be decomposed by UV radiation, particularly in the presence of ozone, a process driven by hydroxyl radicals. tandfonline.comnih.gov

Table 3: Atmospheric Half-Life of Dipropylene Glycol Methyl Ether (DPGME)

| Parameter | Value | Mechanism |

| Estimated Half-life | 3.4 hours | Reaction with hydroxyl radicals oecd.org |

| Measured Half-life | 5.3 hours | Photodegradation in air oecd.org |

DPGMEA readily undergoes hydrolysis, a key abiotic (and biotic) transformation process that cleaves the ester bond to yield DPGME and acetic acid. europa.eu This reaction is rapid, and as a result, the systemic effects and environmental fate of DPGMEA are largely considered to be the same as those of DPGME. europa.eu

Studies on the analogous compound, propylene glycol monomethyl ether acetate (PGMEA), provide insight into the kinetics of this process. In vivo studies in rats have shown that PGMEA is rapidly hydrolyzed. oup.com The blood plasma half-life for PGMEA in rats following intravenous administration was determined to be as short as 1.6 to 2.3 minutes. oup.com The rate of hydrolysis was found to be more rapid in rat blood than in human blood. oup.com This rapid ester cleavage is a critical first step in the degradation of DPGMEA in both biological systems and the environment.

Environmental Distribution and Persistence Modeling of this compound

The environmental distribution of DPGMEA is governed by the physicochemical properties of its hydrolysis product, DPGME. DPGME is not considered persistent in the environment due to its rapid biodegradation and photolysis in air. epa.govoecd.org

Fugacity-based environmental models predict that DPGME is most likely to partition into the water compartment, including surface water and groundwater. oecd.org This is supported by its complete miscibility in water. oecd.org Because of this high water solubility and a low octanol-water partition coefficient, DPGME is not expected to bioaccumulate in food webs. oecd.org In soil, DPGME is expected to exhibit high mobility, leading to a potential for leaching into groundwater, as there is no significant tendency for it to accumulate in soil and sediment. oecd.org

Volatilization and Atmospheric Transport Research

The potential for this compound to volatilize and be transported in the atmosphere is governed by its physical and chemical properties, primarily its vapor pressure and its rate of degradation in the air.

With a vapor pressure of approximately 0.08 mmHg to 0.12 mmHg at 20-25°C, this compound exhibits a moderate tendency to transition from the liquid to the vapor phase. monumentchemical.com Once in the atmosphere, its persistence is largely determined by photochemical reactions. While specific studies on the atmospheric half-life of DPMA are limited, data from structurally similar compounds provide valuable insights. For instance, the related compound Dipropylene Glycol Monomethyl Ether (DPGME), to which DPMA hydrolyzes, undergoes rapid photolytic degradation in the air. epa.gov The estimated atmospheric half-life of DPGME is approximately 3.4 to 5.3 hours, primarily due to reactions with photochemically produced hydroxyl radicals. egle.state.mi.usoecd.org Similarly, Propylene Glycol Methyl Ether Acetate (PGMEA), another related glycol ether, is known to be readily oxidized in the atmosphere via photochemical reactions. tandfonline.comnih.gov These reactions are a primary degradation pathway for such compounds in the gas phase. The degradation of PGMEA can be initiated by direct photolysis or through indirect oxidation by hydroxyl radicals. tandfonline.com

The following table summarizes key parameters related to the atmospheric fate of this compound and its related compounds.

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Vapor Pressure | 0.08 - 0.12 mmHg @ 20-25°C | This compound | monumentchemical.com |

| Atmospheric Half-life (estimated) | 3.4 - 5.3 hours | Dipropylene Glycol Monomethyl Ether (DPGME) | egle.state.mi.usoecd.org |

| Atmospheric Degradation | Rapid photochemical oxidation | Propylene Glycol Methyl Ether Acetate (PGMEA) | tandfonline.comnih.gov |

Sorption Behavior in Soil and Sediment Matrices

The mobility and distribution of this compound in terrestrial and aquatic environments are significantly influenced by its sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) is a key indicator of this behavior.

Research has determined the Log Koc value for this compound to be in the range of 2.26 to 2.28. monumentchemical.com This value was obtained using High-Performance Liquid Chromatography (HPLC) as per OECD Guideline 121. monumentchemical.com A Log Koc value in this range suggests a low to moderate potential for adsorption to soil and sediment organic matter. monumentchemical.com Consequently, this compound is expected to have relatively high mobility in soil and is not likely to strongly bind to sediment in aquatic systems.

The table below presents the key sorption parameter for this compound.

| Parameter | Value | Method | Source |

|---|---|---|---|

| Log Koc | 2.26 - 2.28 | OECD 121 (HPLC) | monumentchemical.com |

Recovery, Recycling, and Sustainable Management of Dipropyleneglycol Methyl Ether Acetate

Separation and Purification Technologies for Dipropyleneglycol Methyl Ether Acetate (B1210297) Recovery